molecular formula C10H20N2O B13179404 N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

N-Methyl-N-(propan-2-YL)piperidine-4-carboxamide

Cat. No.: B13179404
M. Wt: 184.28 g/mol
InChI Key: QMYFFOVYQNMFKO-UHFFFAOYSA-N
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Description

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide (CAS 1016733-32-6) is a piperidine-4-carboxamide derivative of interest in medicinal chemistry and biochemical research. This compound features a tertiary amide structure with methyl and isopropyl substituents on the nitrogen, contributing to its distinct steric and electronic properties. Piperidine-4-carboxamide has been identified as a promising scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC) . sQC is an enzyme implicated in the pathogenesis of Alzheimer's disease, as it catalyzes the formation of pyroglutamate-modified amyloid-beta peptides (pGlu-Aβ), which exhibit enhanced aggregation propensity and neurotoxicity . Inhibitors targeting this enzyme may offer a therapeutic strategy for neurodegenerative conditions. The piperidine-4-carboxamide core can serve as a novel chemotype in the discovery of such inhibitors . Furthermore, closely related piperidine-4-carboxamide analogs have been investigated for their potential antiviral applications. Structural analogs of this compound have been studied in complex with the SARS-CoV-2 main protease, suggesting the chemical class's relevance in antiviral drug discovery . This product is provided for research purposes only. It is strictly for in-vitro studies and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and storage information. Storage recommendations are to keep the compound in a dark place, sealed in a dry environment at room temperature .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-methyl-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-4-6-11-7-5-9/h8-9,11H,4-7H2,1-3H3

InChI Key

QMYFFOVYQNMFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C1CCNCC1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide typically begins with piperidine-4-carboxylic acid (isonipecotic acid) as the starting material. The key steps include:

  • Step 1: Formation of 1-methylpiperidine-4-carboxylic acid
    This is achieved by methylation of piperidine-4-carboxylic acid using transfer hydrogenation conditions. Formaldehyde serves as the methylating agent in the presence of a palladium catalyst (e.g., palladium on charcoal) under mild heating (around 90–95 °C) and acidic aqueous medium (formic acid). This method avoids the use of gaseous hydrogen, employing transfer hydrogenation to selectively methylate the nitrogen on the piperidine ring.

  • Step 2: Conversion to the corresponding acid chloride
    The 1-methylpiperidine-4-carboxylic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into an acid chloride intermediate. This reaction is typically conducted under reflux conditions to ensure complete conversion.

  • Step 3: Amidation with isopropylamine
    The acid chloride intermediate is reacted with isopropylamine to form the desired this compound. The reaction is carried out under controlled temperature to avoid side reactions and maximize yield. The amidation step is generally performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

  • Step 4: Formation of the hydrochloride salt
    Finally, the free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), commonly in an organic solvent or aqueous medium, to improve stability and facilitate purification.

Alternative Synthetic Approaches

  • Grignard Reagent Methodology
    In some patented processes for related piperidine carboxamide derivatives, the use of Grignard reagents such as isopropylmagnesium chloride (Turbo Grignard reagent) has been employed to introduce isopropyl groups under mild conditions (ambient temperature). This approach avoids the need for cryogenic conditions required by other organolithium reagents and can be adapted for similar amide synthesis.

  • Catalyst and Temperature Optimization
    Catalyst loading of palladium on charcoal at levels above 0.02 wt% allows the methylation reaction to proceed at lower temperatures (60–70 °C), which reduces discoloration and side product formation. Higher temperatures (80–110 °C) and lower catalyst loadings can cause undesired coloration in the product, affecting purity.

Detailed Reaction Conditions and Yields

Step Reaction Reagents & Conditions Temperature Notes Typical Yield (%)
1 Methylation of piperidine-4-carboxylic acid Piperidine-4-carboxylic acid, formaldehyde, Pd/C catalyst, formic acid, water 90–95 °C, ambient pressure Transfer hydrogenation; mild heating avoids harsh conditions 85–90%
2 Acid chloride formation 1-methylpiperidine-4-carboxylic acid, thionyl chloride (SOCl2) Reflux (~70–80 °C) Conversion to acid chloride intermediate 90–95%
3 Amidation Acid chloride intermediate, isopropylamine, inert solvent (e.g., DCM or THF) 0–25 °C Controlled addition to minimize side reactions 80–88%
4 Salt formation Free base amide, hydrochloric acid Ambient temperature Formation of hydrochloride salt for stability 95–98%

Yields are approximate and depend on reaction scale and purification methods

Analytical Characterization of the Product

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors. This modulation can lead to various therapeutic effects, such as pain relief and anti-inflammatory actions .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Bulkier aromatic groups (e.g., naphthalene in ) increase molecular weight and hydrophobicity, enhancing target binding but reducing solubility.
  • Functional Groups : Hydroxyl or sulfonyl groups (e.g., ) improve hydrogen-bonding capacity, critical for enzyme inhibition.
  • Intermediate Utility : Simpler analogues like the target compound and are preferred for synthetic flexibility .

Biological Activity

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide, also known as N-isopropyl-N-methylpiperidine-4-carboxamide, is a piperidine derivative with significant biological activity. This article explores its chemical properties, synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H20N2OC_{10}H_{20}N_{2}O and a molecular weight of 184.28 g/mol. Its structure includes a piperidine ring and a carboxamide functional group, which are critical for its biological properties. The presence of the isopropyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

Synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the piperidine ring : Using appropriate precursors to create the six-membered nitrogen-containing ring.
  • Introduction of the isopropyl group : This can be achieved through alkylation reactions.
  • Carboxamide formation : The final step involves converting a suitable amine into the carboxamide using acylation techniques.

Efficient synthetic routes ensure high purity and yield, which are essential for subsequent biological evaluations.

Pharmacodynamics

This compound exhibits notable interactions with various receptors and enzymes, suggesting potential pharmacological applications:

  • Receptor Binding Affinity : Preliminary studies indicate that this compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions could position it as a candidate for neuroactive therapies.
  • Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which may be relevant for conditions like neuropathic pain or neurodegenerative diseases .

Case Studies

  • Neuroactive Applications : In animal models, derivatives similar to this compound have demonstrated significant effects on behavioral outcomes related to anxiety and depression, indicating its potential as an antidepressant or anxiolytic agent .
  • Antiviral Properties : Research into heterocyclic compounds has shown that modifications similar to those in this compound can enhance antiviral activity against various pathogens, highlighting its potential in antiviral drug development .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
N-Methyl-N-(butan-2-yl)piperidine-4-carboxamideC11H22N2OLonger alkyl chain; potential differences in solubility and activity
N-Ethyl-N-(propan-2-yl)piperidine-4-carboxamideC11H22N2OEthyl substitution; may alter receptor interaction
N-Methyl-N-(cyclopropyl)piperidine-4-carboxamideC10H17N2OCyclopropyl group; unique steric effects on binding

These comparisons underscore how variations in alkyl chain length and branching influence biological activities and pharmacological profiles.

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action of this compound. Key areas for future investigation include:

  • In Vivo Studies : More comprehensive animal studies to assess the therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Investigating specific pathways affected by the compound to better understand its pharmacodynamics.
  • Structure-Activity Relationship (SAR) : Exploring modifications of the compound to enhance potency and selectivity for specific targets.

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